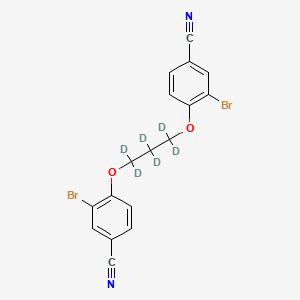

1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6

Beschreibung

1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane-d6 (hereafter referred to by its full name) is a deuterated derivative of the parent compound 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane. This compound features six deuterium atoms (d6), likely incorporated into the propane bridge, enhancing its utility in spectroscopic studies such as nuclear magnetic resonance (NMR) due to isotopic labeling .

Eigenschaften

IUPAC Name |

3-bromo-4-[3-(2-bromo-4-cyanophenoxy)-1,1,2,2,3,3-hexadeuteriopropoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Br2N2O2/c18-14-8-12(10-20)2-4-16(14)22-6-1-7-23-17-5-3-13(11-21)9-15(17)19/h2-5,8-9H,1,6-7H2/i1D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHOXIOBTZVRCT-SDLFAGIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)OCCCOC2=C(C=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)C#N)Br)C([2H])([2H])OC2=C(C=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2’bromo-4’-cyano-phenoxy)propane-d6 typically involves the reaction of 2-bromo-4-cyanophenol with 1,3-dibromopropane in the presence of a base. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 1,3-Bis(2’bromo-4’-cyano-phenoxy)propane-d6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(2’bromo-4’-cyano-phenoxy)propane-d6 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: The nitrile groups can be reduced to amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products

The major products formed from these reactions include substituted phenoxy derivatives, oxides, and amines, depending on the type of reaction and reagents used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound is primarily utilized in organic synthesis to create C3-bridged compounds, which are crucial intermediates in the pharmaceutical and agrochemical industries. Its structure allows for the formation of complex molecules through various coupling reactions.

Case Study: Synthesis of Pharmaceuticals

Research indicates that derivatives of 1,3-bis(2'bromo-4'-cyano-phenoxy)propane-d6 can be synthesized to produce biologically active compounds. For instance, it has been used to create novel enzyme inhibitors in drug development, showcasing its potential in medicinal chemistry .

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its isotopic labeling enhances the accuracy of measurements and helps in studying reaction mechanisms.

Data Table: Applications in Analytical Techniques

| Technique | Application | Reference |

|---|---|---|

| Mass Spectrometry | Internal standard for quantification | |

| NMR Spectroscopy | Studying molecular structures and dynamics | |

| Chromatography | Separation and analysis of complex mixtures |

Biological Studies

The compound is also significant in biological research for studying the metabolism and biochemical pathways of brominated compounds. It interacts with various enzymes and proteins, influencing cellular processes such as oxidative stress response and gene expression.

Case Study: Metabolism Studies

In a study examining the effects of brominated compounds on cellular metabolism, researchers found that this compound induced oxidative stress in cells, activating stress-responsive signaling pathways. This highlights its role in toxicological studies and understanding the biochemical effects of halogenated compounds .

Wirkmechanismus

The mechanism of action of 1,3-Bis(2’bromo-4’-cyano-phenoxy)propane-d6 involves its incorporation into biological systems as a stable isotope-labeled compound. The deuterium atoms provide a unique signature that can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to trace the compound’s interactions and transformations within biological systems.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Structure : Two bromobenzonitrile moieties connected via a trimethylene (-CH₂-CH₂-CH₂-) bridge, with deuterium substitution.

- Physical Form: Crystalline solid (snowy white) with a melting point of 118–120°C .

- Applications : Primarily serves as an intermediate in synthesizing Dibromopropamidine, a antimicrobial agent, and finds use in materials science and synthetic organic chemistry .

Comparison with Structurally Similar Compounds

1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6)

Structural Differences :

- Core Functional Group: The compared compound replaces the propane bridge with a propanone (ketone) group and lacks cyano substituents.

- Substituents: Features 4-bromophenyl groups instead of 2-bromo-4-cyano-phenoxy groups .

Comparative Data :

| Property | 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane-d6 | 1,3-Bis(4-bromophenyl)-2-propanone |

|---|---|---|

| Molecular Formula | C₁₇H₁₀D₆Br₂N₂O₂ | C₁₅H₁₂Br₂O |

| Melting Point | 118–120°C | Not reported |

| Key Functional Groups | Cyano (-CN), bromophenoxy | Bromophenyl, ketone |

| Primary Applications | Synthetic intermediate, materials science | Chemical reagent (unspecified) |

Functional Implications :

- The deuterated propane bridge in the target compound reduces vibrational interference in NMR, a feature absent in the non-deuterated analog .

Dibromopropamidine (Synthesized from Target Compound)

Relationship : The target compound is a direct precursor to Dibromopropamidine, a diamidine antimicrobial agent.

Comparison Highlights :

- Structural Modification : Dibromopropamidine replaces the propane bridge with an amidine group (-NH-C(NH₂)-NH-), altering its biological activity.

- Application Shift : While the target compound is a synthetic intermediate, Dibromopropamidine is utilized for its biocidal properties, demonstrating the impact of functional group variation on utility .

Other Brominated Aromatic Compounds

Compounds such as 1-bromo-3-ethoxypropane (CAS N/A) and butyl 2-(4-hydroxyphenoxy)propanoate (CAS N/A) share bromine or aromatic ether motifs but differ fundamentally in backbone structure and application scope .

Key Contrasts :

- Backbone Flexibility: The target compound’s rigid bromophenoxy-propane structure contrasts with the flexible ether or ester chains in these analogs.

Pricing Trends

- The non-deuterated parent compound (10 mg) cost $367.00 in 2022, reflecting its specialized synthesis .

- Deuterated derivatives are expected to command higher prices due to isotopic enrichment costs, though specific data for the d6 variant is unavailable .

Research and Industrial Implications

- Spectroscopy : The deuterated compound’s stability in NMR studies makes it invaluable for tracking reaction mechanisms .

Biologische Aktivität

1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is a synthetic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant case studies based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes bromination and cyanation reactions. The compound is characterized by its unique structural features, which include bromine and cyano groups that are known to influence its biological activity.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related bis-phenoxy compounds have shown promising cytotoxic effects against various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Microtubule disruption |

| Styryl-benzothiazolone | EA.hy926 | 0.13 | Inhibits vasculogenesis |

| Pyrazolylthiazole | HepG2 | 0.97 | Induces apoptosis via P53 pathway |

The specific IC50 values for this compound remain to be established through further experimental studies.

Anti-inflammatory Activity

Similar compounds have also demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Study on Styryl-benzothiazolone Analogs : This study revealed that certain analogs exhibited potent cytotoxicity against endothelial cells by disrupting their migration and proliferation, indicating a potential for targeting tumor vasculature .

- Pyrrole Derivatives : Research on pyrrole-based compounds showed significant anti-inflammatory effects by inhibiting cytokine production in PBMC cultures. The strongest derivatives suppressed PBMC proliferation effectively .

- Pyrazolylthiazole Compounds : These compounds demonstrated selective cytotoxicity toward cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Research Findings

Recent investigations into the biological activity of similar compounds have provided insights into their mechanisms:

- Microtubule Modulation : Compounds like this compound may act as microtubule inhibitors, leading to cell cycle arrest and apoptosis.

- Cytokine Inhibition : The ability to inhibit cytokine production suggests a dual role in cancer therapy and inflammatory disease management.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Bis(2'-bromo-4'-cyano-phenoxy)propane-d6, and how does deuteration influence reaction conditions?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-bromo-4-cyanophenol derivatives and propane-d6 dihalides. Deuterated intermediates (e.g., 1-bromo-2,4-difluorobenzene-d3) can be sourced to introduce isotopic labels . Reaction conditions (e.g., K₂CO₃ as a base, DMF solvent, 80–100°C) must account for deuterium’s kinetic isotope effects, which may slow reaction rates by ~10–20% compared to non-deuterated analogs. Post-synthesis, confirm deuteration using mass spectrometry (MS) and ²H NMR .

Q. How can crystallographic methods resolve the molecular structure of this compound, particularly its deuteration sites?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. The deuterated propane backbone will exhibit shorter C–D bond lengths (~1.09 Å vs. C–H ~1.10 Å), detectable via high-resolution data (e.g., <0.8 Å resolution). SHELX’s robust handling of heavy atoms (Br, CN groups) ensures accurate positioning of bromine and cyano substituents . For ambiguous sites, complementary techniques like neutron diffraction or IR spectroscopy (C-D stretches ~2100–2200 cm⁻¹) are recommended .

Q. What analytical techniques are critical for confirming the purity and isotopic enrichment of this deuterated compound?

- Methodology :

- LC-MS/MS : Quantify isotopic enrichment (≥98 atom% D) via molecular ion clusters.

- ¹H/²H NMR : Suppressed ¹H signals in deuterated regions confirm labeling efficiency.

- Elemental Analysis : Verify Br and CN stoichiometry to rule out side reactions (e.g., debromination) .

Advanced Research Questions

Q. How do isotopic (D vs. H) effects influence the compound’s reactivity in cross-coupling reactions or biological assays?

- Methodology : Compare reaction kinetics using deuterated vs. non-deuterated analogs. For example, in Suzuki-Miyaura coupling, C–D bonds may reduce oxidative addition rates with Pd catalysts due to higher bond dissociation energy. In metabolic studies, deuterated compounds often exhibit prolonged half-lives (e.g., in cytochrome P450 assays) . Use kinetic isotope effect (KIE) calculations (k_H/k_D > 1.0) to quantify differences .

Q. What strategies address contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from deuteration?

- Methodology : Deuteration-induced splitting in ¹³C NMR (e.g., J_C-D coupling ~20–25 Hz) can complicate signal assignment. Apply 2D NMR (HSQC, HMBC) to decouple deuterium effects. For ambiguous peaks, synthesize partial deuterium analogs (e.g., mono- or d3-labeled) to isolate isotopic contributions .

Q. How can computational modeling predict the compound’s behavior in energetic materials or supramolecular assemblies?

- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) optimize geometry and predict intermolecular interactions (e.g., Br···CN halogen bonding). Compare with crystal structures (e.g., similar nitroimidazole derivatives ) to validate packing motifs. Molecular dynamics (MD) simulations assess thermal stability, critical for applications in polymer matrices .

Q. What experimental designs mitigate genotoxicity risks when handling this brominated compound?

- Methodology : Employ Ames test (with S9 metabolic activation) or UmuC assay to detect DNA damage. For in vitro studies, use deuterated analogs to track metabolic byproducts via LC-MS. Structural analogs (e.g., 1,3-bis(phenoxy)propanes) suggest bromine’s electrophilic nature may require glutathione conjugation pathways for detoxification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.